Musk ketone

Catalog No.
S536467
CAS No.
81-14-1
M.F
C14H18N2O5
M. Wt
294.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Musk ketone

CAS Number

81-14-1

Product Name

Musk ketone

IUPAC Name

1-(4-tert-butyl-2,6-dimethyl-3,5-dinitrophenyl)ethanone

Molecular Formula

C14H18N2O5

Molecular Weight

294.30 g/mol

InChI

InChI=1S/C14H18N2O5/c1-7-10(9(3)17)8(2)13(16(20)21)11(14(4,5)6)12(7)15(18)19/h1-6H3

InChI Key

WXCMHFPAUCOJIG-UHFFFAOYSA-N

SMILES

CC(C1=C(C)C([N+]([O-])=O)=C(C(C)(C)C)C([N+]([O-])=O)=C1C)=O

Solubility

Insoluble (<1 mg/ml at 68.0 °F) (NTP, 1992)
In water, 0.46 mg/L at 25 °C
Very soluble in chloroform
0.00046 mg/mL

Synonyms

1-(4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl)ethanone, 2,6-dimethyl-3,5-dinitro-4-t-butylacetophenone, 2-acetyl-5-tert-butyl-4,6-dinitroxylene, musk ketone

Canonical SMILES

CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)C(=O)C

Description

The exact mass of the compound Musk ketone is 294.1216 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble (<1 mg/ml at 68.0° f) (ntp, 1992)6.46e-06 m0.00046 mg/mlin water, 0.46 mg/l at 25 °cvery soluble in chloroform0.00046 mg/ml. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15339. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Xylenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Masking. However, this does not mean our product can be used or applied in the same or a similar way.
  • Environmental Impact: Due to its widespread use in fragrances and persistence in the environment, researchers are studying its presence and potential effects on ecosystems.
  • Potential Health Effects: While traditionally used in some cultures for medicinal purposes, research into the potential health effects of Musk Ketone is ongoing, with a particular focus on its possible anti-cancer properties.

Environmental Impact

  • Musk Ketone is a synthetic musk fragrance and a member of the nitromusk family. These chemicals are known to be persistent in the environment, meaning they break down slowly Environmental Working Group: .
  • Research suggests that Musk Ketone may bioaccumulate, meaning it can build up in the bodies of organisms over time . This raises concerns about potential harm to wildlife.
  • Studies are ongoing to determine the best methods for removing Musk Ketone from wastewater treatment plants, as current methods appear to be ineffective .

Potential Health Effects

  • Traditionally, natural Musk, which contains Musk Ketone as a major component, has been used in some cultures for medicinal purposes National Institutes of Health: .
  • Some research suggests that synthetic Musk Ketone may have anti-tumor properties. Studies have shown that it can inhibit the growth of cancer cells in vitro (in a lab setting) and in animal models National Institutes of Health: . However, more research is needed to understand the mechanisms behind this effect and determine its potential for cancer treatment in humans.
  • It is important to note that Musk Ketone may also have other health effects. For example, some studies have suggested that it may disrupt the endocrine system Environmental Working Group: . Further research is needed to determine the safety of Musk Ketone for human use.

Musk ketone, chemically known as 4-tert-butyl-2,6-dimethyl-3,5-dinitroacetophenone, is a synthetic aromatic compound belonging to the nitromusk family. It is primarily utilized in the fragrance industry due to its musky scent, which is reminiscent of natural musk derived from animal sources. Musk ketone is characterized by its yellow powder appearance and has a molecular formula of C14H18N2O5C_{14}H_{18}N_{2}O_{5} with a molecular weight of approximately 294.31 g/mol. It was first synthesized in the late 19th century and patented in 1893 by Willem Mallmann .

  • There is limited publicly available data on the specific toxicity of Musk Ketone.
  • Safety information suggests potential skin irritation and recommends handling with care [].
  • Regulations restrict its use due to environmental concerns [].
Typical of ketones. It can react with reducing agents such as hydrides and alkali metals, producing flammable gases like hydrogen. Additionally, musk ketone can participate in nitration reactions due to the presence of nitro groups in its structure, leading to further derivatives . Photochemical studies have shown that under UV light, musk ketone can undergo photolysis, resulting in cyclization products when reacted with solvents like cyclohexane and methanol

The synthesis of musk ketone typically involves a two-step process:

  • Friedel-Crafts Acetylation: The precursor 1,3-dimethyl-5-tert-butylbenzene is acetylated using chloroacetic acid in the presence of aluminum chloride.
  • Nitration: The resulting compound undergoes nitration with nitric acid to introduce the nitro groups necessary for forming musk ketone .

This method allows for the efficient production of musk ketone while adhering to regulatory standards regarding impurities.

Musk ketone is predominantly used in the fragrance industry as a fixative, enhancing the longevity and stability of perfume aromas. It is particularly favored in women's perfumes for its powdery effect and compatibility with floral accords. Despite its historical significance, its use has declined due to regulatory pressures concerning environmental safety and toxicity concerns . Besides perfumery, musk ketone finds applications in cosmetics, detergents, fabric softeners, and household cleaning products .

Studies have shown that musk ketone can interact with biological systems in various ways. It affects cytochrome P450 enzymes in rats, which are associated with metabolic processes linked to cancer risk. Additionally, it has been noted for causing toxic effects in aquatic organisms and may disrupt cell wall transporters in marine species, indicating potential implications for human health as well . The compound's lipophilicity contributes to its tendency to accumulate in biological tissues.

Musk ketone belongs to a broader category of synthetic musks. Here are some similar compounds along with their unique characteristics:

Compound NameStructure TypeUnique Features
Musk XyleneNitromuskBanned due to toxicity; similar scent profile
GalaxolidePolycyclic MuskWidely used; less persistent than nitromusks
HelvetolideMonocyclic MuskKnown for softer scent; biodegradable
MusconeMacrocyclic MuskNaturally occurring; derived from musk deer

Musk ketone's uniqueness lies in its specific chemical structure and regulatory status as one of the few permitted nitromusks in perfumery today .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Musk ketone is a light yellow crystalline solid. Insoluble in water. (NTP, 1992)
Liquid
Solid

Color/Form

Yellow crystals

XLogP3

3.7

Hydrogen Bond Acceptor Count

5

Exact Mass

294.12157168 g/mol

Monoisotopic Mass

294.12157168 g/mol

Flash Point

>168 °C (>334 °F) - closed cup

Heavy Atom Count

21

Density

Relative density: 0.73 g/cu cm

LogP

4.3 (LogP)
4.30
log Kow = 4.30

Odor

Sweet, very persistent, slightly animal musk odor
Unique ... powdery

Decomposition

When heated to decomposition it emits toxic vapors of /nitrogen oxides/.

Appearance

Solid powder

Melting Point

274.1 to 277.7 °F (NTP, 1992)
135.5 °C
135.5 - 136 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

483V3E1L6J

GHS Hazard Statements

H351: Suspected of causing cancer [Warning Carcinogenicity];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Musk ketone is a yellow, crystalline solid. It has a sweet and very persistent odor. It is moderately soluble in water. USE: Musk ketone is used as a fragrance in cosmetics and household cleaning products such as detergents and fabric softeners. EXPOSURE: Workers that use musk ketone may breathe in mists or have direct skin contact. The general population may be exposed by inhalation or dermal contact of products containing musk ketone . If musk ketone is released to the environment, it will be broken down slowly in air. Musk ketone released to air will also be in or on particles that eventually fall to the ground. It is expected to be broken down by sunlight. It will move slowly into air from moist soil and water surfaces. It is not expected to move through soil. It will not be broken down by microorganisms, and is expected to build up in fish. RISK: Allergic skin rashes have been observed in some people after use of products containing musk ketone, such as colognes and aftershave. Sunlight may worsen this reaction. One study reported a potential association between increased exposure to musk ketone and a history of female reproductive disorders (premenstrual syndrome hirsutism) in German women. No association was observed between musk ketone exposure and a history of fertility issues or miscarriage. Studies in human cells conducted in a laboratory indicate that musk ketone has the potential to alter estrogen levels. Musk ketone is an eye irritant in laboratory animals. Excitability followed by decreased activity, coma, and death were observed in laboratory animals exposed to a very high oral dose. Liver damage was observed in animals following repeat oral exposure to high doses. No toxic effects were observed in laboratory animals following a single skin application of a high dose. Repeated skin applications of high doses resulted in decreased body weight. No evidence of birth defects was observed in offspring of laboratory animals exposed to musk ketone during pregnancy. Increased abortion and decreased fetal weight were observed only at high doses that made the mothers very ill. No evidence of infertility was observed in offspring of animals exposed to moderate levels during pregnancy. Data on the potential for musk ketone to cause cancer in laboratory animals were not available. The potential for musk ketone to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Antineoplastic Agents

Vapor Pressure

3.00X10-7 mm Hg at 25 °C

Pictograms

Health Hazard Environmental Hazard

Health Hazard;Environmental Hazard

Other CAS

81-14-1

Absorption Distribution and Excretion

The absorption, distribution and excretion of radioactivity have been determined after a 6-hour topical application with 0.5 mg/kg bw of ring-labeled (14)C-musk ketone (in a mixture of phenylethyl alcohol and ethanol) to the shaven backs of 21 male rats (16 CD Sprague- Dawley and 5 Long-Evans). The dose was applied evenly over an area of 9 sq cm. The application rate was 0.01 mg/sq cm ... In CD rats and Long-Evans rats 14.6-26.3% and 13.3%, respectively, of the radiolabeled dose was absorbed from the shaven backs during 6 hours. After removal of the (14)C-musk ketone at 6 hours of application 16% of the dose remained on the skin which continued to be absorbed. This is supported by data obtained on animals killed at later times which show a steady decrease in the amount of material found on the treated skin from 7.2-9.85% of the dose at 8 hours to 3.1-4.1% after 24 hr and 2.0-3.4% after 48 hours. The actual absorption at 8 hours was approximately 19%, at 24 hours 25.1-28.3%, and at 48 hours 26.2-32.7%. After 48 hours, absorption essentially ceased while approximately 3% of the dose remained unabsorbed on the skin. In Long-Evans rats the disposition of radioactivity was similar with absorption of (14)C-musk ketone rising to 29.3-40.2% of the dose between 48 and 120 hours. The mean proportion of the dose remaining on the treated skin after 24 hours was approximately 3%.
The absorption, distribution and excretion of radioactivity have been determined after a 6-hour topical application with 0.5 mg/kg bw of ring-labeled (14)C-musk ketone (in a mixture of phenylethyl alcohol and ethanol) to the shaven backs of 21 male rats (16 CD Sprague- Dawley and 5 Long-Evans). The dose was applied evenly over an area of 9 sq cm. The application rate was 0.01 mg/sq cm ... After 6 hr application the dressing and foil were removed and the remaining dose at the treated area was wiped off ... In CD rats means of 7.3% and 17.2% of the applied dose had been excreted in the urine and feces, respectively, after 120 hours. In Long-Evans rats the rate of elimination was comparable with 10.8% and 27.2% of the dose excreted during 5 days in the urine and feces, respectively. Most radioactivity was eliminated in the first 48 hr after start of dosing. No radioactivity was detected in expired air.
The absorption, distribution and excretion of radioactivity have been determined after a 6-hour topical application with 0.5 mg/kg bw of ring-labeled (14)C-musk ketone (in a mixture of phenylethyl alcohol and ethanol) to the shaven backs of 21 male rats (16 CD Sprague- Dawley and 5 Long-Evans). The dose was applied evenly over an area of 9 sq cm. The application rate was 0.01 mg/sq cm ... After 6 hr application the dressing and foil were removed and the remaining dose at the treated area was wiped off ... In the bile duct cannulated CD rats only 1.8% of the dose was eliminated in the urine in 48 hours, while 25.3% was collected in the bile (of which 15.8% within 24 hours). The non-cannulated rat excreted 8% of the dose in the urine in 48 hours. These results indicate that the predominant route of excretion for (14)C-musk ketone is via the bile, and therefore that most of the radioactivity in the urine of cannulated animals is due to material that had been reabsorbed from the gastro-intestinal tract. In bile, at least six drug-related components were present as beta-glucuronic acid conjugates which were apparently deconjugated and further metabolized in the gastro-intestinal tract to other more polar components, some of which were at least partially reabsorbed giving rise to a complex profile of urinary metabolites. Radioactivity was detected in nearly all the tissues of animals killed at 1-120 hours after start of dose application. Concentrations were highest at about 6 hours after start of dosing in all tissues. Between 8 and 120 hr the concentration of radioactivity declined steadily in all tissues so that at 120 hours after start of dosing the concentration of radioactivity in each tissue was in general less than 20% of its peak value. Throughout the study the highest concentrations of radioactivity were found in the gastro-intestinal tract, liver, adipose tissue, adrenals, thyroid and kidneys, which at 6 hours after start of dosing contained means of 0.645 ug musk ketone equivalents/g, 0.32 ug/g, 0.19 ug/g, 0.12 ug/g, 0.10 ug/g and 0.08 ug/g, respectively, in CD rats. The distribution of radioactivity in the tissues of Long-Evans rats was similar with the highest peak concentrations of radioactivity at 6 hr after start of dosing in the gastro-intestinal tract (0.47 ug musk ketone equivalents/g), liver (0.26 ug/g), adrenals (0.1 ug/g), thyroid (0.18 ug/g) and fat (0.16 ug/g).
Ring-labeled (14)C-musk ketone (in phenylethyl alcohol and ethanol) was applied under occlusion to the shaven backs (area about 9 sq cm) of 10 male Sprague-Dawley CD rats up to fourteen daily 24-hour doses of 0.5 mg/kg bw. The skin remained unrinsed between the applications. Two rats were killed for whole-body autoradiography, one 24 hours after the first dose, and the other 24 hours after the 14th dose. From the remaining 8 rats, urine and feces were collected at several time points, and at sacrifice samples of blood, treated skin, brain, kidney, liver, thyroid, and fat were taken. Whole-body autoradiography showed that at 24 hours after the first dose radioactivity was not widely distributed throughout the body. Relatively high concentrations were present at the site of application and in the caecal contents, large intestine contents, and bile ducts. Lower levels were present in the small intestine contents and liver. Tissues of the rat killed at 24 hours after the 14th dose generally contained more radioactivity, although the highest concentrations were still associated with the site of application and the gastro-intestinal tract and lower levels were present in liver, blood, and thyroid. Hence, the absorption of radioactivity was incomplete, given the large amounts of the applied radioactivity remaining at the site of application. Means of 1.48 and 2.34 ug musk ketone equivalents were excreted in urine and feces, respectively, in the 24 hours following the application of dose 1. The mean rate of excretion in the urine increased to 6.54 ug/day during the 24 hours following the application of dose 14. The mean rate of excretion in feces increased to maxima of about 14.8 ug/day in the 24 hours following application of both dose 12 and dose 14. At sacrifice, the concentration of radioactivity in treated skin was high, whereas the total radioactivity present in blood and selected tissues was only a very small proportion of the total of 14 applied doses (0.22-0.37% in liver, and even less in fat, blood, kidneys, brain, and thyroid).
For more Absorption, Distribution and Excretion (Complete) data for Musk ketone (9 total), please visit the HSDB record page.

Metabolism Metabolites

Ubiquitous occurrences of synthetic nitro musks are evident in the literature. The in vivo analysis of musk xylene (MX) and musk ketone (MK)-protein adducts in trout liver has been performed by gas chromatography-mass spectrometry using selected ion monitoring (GC-SIM-MS). Biotransformation, dose-response and toxicokinetics studies of 2-amino-MX (2-AMX), 2-amino-MK (2-AMK) and 4-amino-MX (4-AMX) metabolites, covalently bound to cysteine amino acids in proteins in fish liver, formed by enzymatic nitro-reduction of MX and MK, have been described. Trout were exposed to single exposures of 0.010, 0.030, 0.10, and 0.30 mg/g MX and/or MK. Forty-two fish liver samples were collected from exposed- and control-fish subsequent to exposure intervals of 1 day, 3 days, and 7 days and were composited as per exposure schedules and times. Alkaline hydrolysis released bound metabolites from exposed liver composites that were extracted into n-hexane and then concentrated and analyzed by GC-SIM-MS. The presence of the metabolites in liver extracts was confirmed based on agreement of similar mass spectral properties and retention times with standards. In the dose-response study, the maximum adduct formation was 492.0 ng/g for 2-AMX, 505.5 ng/g for 2-AMK and 12588.5 ng/g for 4-AMX in liver at 0.03 mg/g MX and MK fish in 1 day after exposure. For toxicokinetics investigation, the highest amount of the target metabolites was found to be the same concentration as observed in the dose-response study for 1 day after exposure with 0.03 mg/g MX and MK fish and the half-lives of the metabolites were estimated to be 2-9 days based on assumption of first-order kinetics. Average recoveries exceeded 95% with a relative standard deviation (RSD) around 9%, and the limit of detection (LOD) ranged from 0.91 to 3.8 ng/g based on a signal to noise ratio of 10 (S/N=10) could be achieved for the metabolites. No metabolites were detected in the controls and exposed non-hydrolyzed liver extracts. This is the first report on dose-response and toxicokinetics of nitro musk-cysteine-protein adducts in fish liver.
Two healthy male volunteers received an application of 2.2 mg ring-labeled (14)C-musk ketone (in a mixture of phenylethyl alcohol and ethanol) on the unshaven skin of the upper left quadrant of the chest for 6 hours. The dose was applied evenly over an area of 100 sq cm. The application rate was 0.02 mg/sq cm. ... When urine samples were treated with beta-glucuronidase and extracted with ethyl acetate the recovery was about 5-fold larger, indicating that a large proportion of the metabolites of musk ketone in human urine were present as glucuronide conjugates. Extracts of beta-glucuronidase treated human urine contained a single major (unidentified) metabolite which was probably also present as a minor constituent of rat bile extract.

Wikipedia

Musk ketone

Use Classification

Fragrance Ingredients
Cosmetics -> Masking

Methods of Manufacturing

Musk ketone is prepared by Friedel-Crafts acetylation of 1,3-dimethyl-5-tert-butylbenzene, and nitration of the resulting 2,6-dimethyl-4-tert-butylacetophenone with nitric acid.

General Manufacturing Information

All Other Chemical Product and Preparation Manufacturing
Ethanone, 1-[4-(1,1-dimethylethyl)-2,6-dimethyl-3,5-dinitrophenyl]-: ACTIVE
Of the few aromatic, nitrogen-containing fragrance substances, the nitro musk material musk ketone is still important commercially as an inexpensive and tenacious musk fragrance. The other artificial nitro musks, musk ambrette and musk xylene, have lost their significance on account of their toxicological and ecotoxicological properties.
In public use since the 1900s.
The Council of Europe (1974) included musk ketone in the list of artificial flavoring substances that may be temporarily added to foodstuffs without hazard to public health.

Analytic Laboratory Methods

Stir-bar-sorptive extraction with liquid desorption followed by large-volume injection and capillary gas chromatography coupled to mass spectrometry in selected ion monitoring acquisition mode (SBSE-LD/LVI-GC-MS(SIM)) has been developed to monitor ultra-traces of four musks (celestolide (ADBI), galaxolide (HHCB), tonalide (AHTN) and musk ketone (MK)) in environmental water matrices. Instrumental calibration (LVI-GC-MS(SIM)) and experimental conditions that could affect the SBSE-LD efficiency are discussed. Assays performed on 30-mL water samples spiked at 200 ng/L under optimized experimental conditions yielded recoveries ranging from 83.7 +/- 8.1% (MK) to 107.6 +/- 10.8% (HHCB). Furthermore, the experimental data were in very good agreement with predicted theoretical equilibria described by octanol-water partition coefficients (K (PDMS/W) approximately = K (O/W)). The methodology also showed excellent linear dynamic ranges for the four musks studied, with correlation coefficients higher than 0.9961, limits of detection and quantification between 12 and 19 ng/L and between 41 and 62 ng/L, respectively, and suitable precision (< 20%). Application of this method for analysis of the musks in real water matrices such as tap, river, sea, and urban wastewater samples resulted in convenient selectivity, high sensitivity and accuracy using the standard addition methodology. The proposed method (SBSE-LD/LVI-GC-MS(SIM)) was shown to be feasible and sensitive, with a low-sample volume requirement, for determination of musk compounds in environmental water matrices at the ultra-trace level, overcoming several disadvantages presented by other sample-preparation techniques.
This study presents the development of an analytical method for determining 9 synthetic musks in water matrices. The developed method is based on stir bar sorptive extraction (SBSE), coated with polydimethylsiloxane, and coupled with a thermal desorption-gas chromatography-mass spectrometry system (TD-GC-MS). SBSE can efficiently trap and desorb the analytes providing low limits of detection (between 0.02 ng/L and 0.3 ng/L). Method validation showed good linearity, repeatability and reproducibility for all compounds. Furthermore, the limited manipulation of the sample required in this method implies a significant decrease of the risk of external contamination of the samples. The performance of the method in real samples was evaluated by analyzing biological wastewater treatment plant (WWTP) influent and effluent samples, reverse osmosis treatment plant effluents and river waters. The most abundant musk was galaxolide with values up to 2069 ng/L and 1432 ng/L in the influent and effluent of urban WWTP samples, respectively. Cashmeran, Pantolide and Tonalide were also detected in all the matrices with values up to 94 ng/L, 26 ng/L and 88 ng/L, respectively. Although in Europe the use of nitromusks in cosmetics is prohibited, musk xylene and musk ketone were detected both in the WWTP and in the river samples. As far as we know, this is the first time than a SBSE method coupled with TD is applied for the determination of synthetic musks in water samples.
In this work the development and validation of a new procedure for the simultaneous determination of 9 nitro and polycyclic musk compounds: musk ambrette (MA), musk ketone (MK), musk mosken (MM), celestolide (ADBI), phantolide (AHMI), tonalide (AHTN), traseolide (ATII), cashmeran (DPMI) and galaxolide (HHCB) in environmental water samples (estuarine and wastewater) using microextraction by packed sorbent (MEPS) followed by large volume injection-gas chromatography-mass spectrometry (LVI-GC-MS) was carried out. Apart from the optimization of the different variables affecting MEPS (i.e., nature of the sorbent, nature of the solvent elution, sample load, and elution/injection volume) extraction recovery was also evaluated, not only for water samples but also for environmental water matrices such as estuarine and waste water. The use of two deuterated analogs ([(2)H3]-AHTN and [(2)H15]-MX) was successfully evaluated in order to correct matrix effect in complex environmental matrices such as influent samples from wastewater treatment plants. Method detection limits (MDLs) ranged from 5 to 25 ng/L, 7 to 39 ng/L and 8 to 84 ng/L for influent, effluent and estuarine samples, respectively. Apparent recoveries were higher than 75% for all target compounds in all the matrices studied (estuarine water and wastewater) and the precision of the method, calculated as relative standard deviation (RSD), was below 13.2% at 200 ng/L concentration level and below 14.9% at low level (20 ng/L for all the target analytes, except for AHTN which was set at 40 ng/L and HHCB at 90 ng/L, due to the higher MDL values presented by those target compounds). Finally, this MEPS procedure was applied to the determination of the target analytes in water samples, including estuarine and wastewater, from two estuaries, Urdaibai (Spain) and Adour (France) and an established stir-bar sorptive extraction-liquid desorption/large volume injection-gas chromatography-mass spectrometry (SBSE-LD/LVI-GC-MS) method was performed in parallel for comparison. Results were in good agreement for all the analytes determined, except for DPMI.
A new analytical method for the simultaneous determination of eight synthetic musks compounds (SMs) including five polycyclic musks (PCMs) and three nitro musks (NMs) was validated for sediment samples based on a simple QuEChERS (Quick, Easy, Cheap, Effective, Rugged and Safe) sample preparation procedure followed by gas chromatography-mass spectrometry (GC-MS). Good analytical performances were obtained for all the target compounds. For the validation of the method, internal calibration (IC) and internal calibration with QuEChERS (ICQ) were compared. Good linearity was obtained for both calibration methods with determination coefficients (R2) ranging between 0.990 for Musk Xylene (MX) and 0.999 for Tonalide (AHTN) with IC and between 0.991 for Musk Ketone (MK) and 0.999 for Traseolide (ATII) with ICQ. The repeatability ranges were 0.1%-1.9% with the IC and 0.1%-2.6% with the ICQ. The apparent recoveries obtained for SMs in the standard reference sediment (SRM1944) varied in the range of 70%-98% and 75%-103% in the sediment from the Bizerte Lagoon (Tunisia). The absolute recoveries ranged between 61% and 92% for the SRM1944 and between 61% and 89% in the sediment from the Bizerte Lagoon. The limits of detection (LOD) calculated for the two main compounds, Galaxolide (HHCB) and Tonalide (AHTN) were 0.3 and 0.1 ng/g respectively. The LODs obtained for ADBI (Celestolide), AHMI (Phantolide), ATII (Traseolide), MM (Muks mosken), MK (Musk Ketone) and MX (Musk Xylene) were 0.08, 0.12, 0.03, 0.34, 0.11, 0.08, 0.10 and 0.15 ng/g respectively. The levels of sigmaSMs in surface sediments from the Bizerte Lagoon ranged from 1.4 to 4.5 ng/g, which are 1000 times lower than the predicted no effect concentration (PNEC) for marine organisms.
For more Analytic Laboratory Methods (Complete) data for Musk ketone (6 total), please visit the HSDB record page.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

... 13 patients, suspected to suffer from a photoallergic contact dermatitis, were screened by means of a questionnaire and clinical tests. Dermal sensitivity to UV light was pre-tested after which nitromusks (amount and vehicle not specified) were applied on the skin under occlusive patches (two sites per substance). After 24 hours of contact the patches were removed under dim light and the skin examined for any signs of contact-dermatitis. Half of the contact sites were covered again and the other half was irradiated with ultra-violet light. All persons studied showed a photoallergic reaction to musk ambrette. In one person also a photoallergic reaction to musk ketone was observed. No reaction was seen at the non-irradiated site. The study is inconclusive as to whether this patient shows either cross-photoallergy between musk ambrette and musk ketone or that this patient shows a concomittant independent photo-allergy to two nitromusks. The study is also inconclusive as to the prevalence of the condition.
... When the cells were treated simultaneously with MK (5-5000 ng/mL) and 0.2 ug/mL benzo(a)pyrene, no synergistic effects were detected; benzo(a)pyrene (B(a)P) itself caused an 1.5-fold increase of MN over the spontaneous background frequency (60 versus 39 MN/1000 binucleated cells). ...
When tested in an in vitro micronucleus test with metabolically competent human hepatoma cells (Hep G2 line), a cogenotoxic effect of musk ketone was observed when the cells were pre-treated with musk ketone for 28 hours and subsequently exposed to B(a)P, but not when the cells were simultaneously treated with musk ketone and B(a)P. Pretreatment with musk ketone resulted in a significant increase in B(a)P-induced micronuclei. This amplification of B(a)P genotoxicity was seen with 500-5,000 ng/mL musk ketone, concentrations that were effectively inducing CYP1A-activities (as was shown by EROD measurements in the Hep G2 cells), i.e. enzymes playing a key role in the activation of B(a)P.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

Musk Ketone Induces Neural Stem Cell Proliferation and Differentiation in Cerebral Ischemia via Activation of the PI3K/Akt Signaling Pathway

Zheyi Zhou, Linglu Dun, Bingxin Wei, Yanyan Gan, Zhongling Liao, Xiumiao Lin, Junlei Lu, Guocheng Liu, Hong Xu, Changjun Lu, Hongwei An
PMID: 32112919   DOI: 10.1016/j.neuroscience.2020.02.031

Abstract

Traditional Chinese medicine has been reported to influence the proliferation and differentiation of neural stem cells (NSCs) that may be protective against nervous system diseases. Recent evidence indicates the importance of musk ketone in nerve recovery and preventing secondary damage after cerebral ischemic injury. A middle cerebral artery occlusion (MCAO) rat model was established by a transient filament model, and rats were treated with musk ketone (0.9 or 1.8 μM). Next, an in vitro oxygen-glucose deprivation (OGD) cell model was established to study the effect of musk ketone on the proliferation and differentiation of NSCs. To determine the potential mechanisms of musk ketone involved in activities of NSCs, the effect of musk ketone on the PI3K/Akt signaling pathway activation was assessed. Furthermore, NSCs were treated with musk ketone in the presence of PI3K/Akt inhibitor Akti-1/2 to examine their roles on NSC proliferation and differentiation. Musk ketone reduced cerebral ischemic injury in a dose-dependent manner in rats. In addition, NSCs treated with musk ketone showed enhanced proliferation and differentiation along with increased PI3K/Akt signaling pathway activation. The effects of muck ketone were reversed by Akti-1/2. Altogether, musk ketone promoted NSC proliferation and differentiation and protected against cerebral ischemia by activating the PI3K/Akt signaling pathway, highlighting the potential of musk ketone as a physiologically validated approach for the treatment of cerebral ischemia.


Sorption of Tonalide, Musk Xylene, Galaxolide, and Musk Ketone by microplastics of polyethylene and polyvinyl chloride

Xiaofeng Dong, Minggang Zheng, Lingyun Qu, Lei Shi, Ling Wang, Yu Zhang, Xiaowen Liu, Ying Qiu, Huihui Zhu
PMID: 31179978   DOI: 10.1016/j.marpolbul.2019.04.046

Abstract

The effects of time, temperature, and salinity on the adsorption of Tonalide (AHTN), Musk Xylene (MX), Galaxolide (HHCB), and Musk Ketone (MK) by microplastics of polyethylene (PE) and polyvinyl chloride (PVC) are studied. Results indicate that the equilibrium sorption time was about 10 h and the adsorption kinetics model conformed to the first-order adsorption kinetic model and pseudo-second order kinetic model, this indicates that the main adsorption mechanism might be chemical adsorption and physical absorption. Adsorption reached a nadir at 15 °C and 14% salinity. The adsorption capacity gradually increases, and then decreases, finally increases with an increase in NaCl concentration. Due to the specific surface area and the pore volume of PVC was larger than PE, the adsorption capacity of PVC was higher than that of PE in the equal conditions.


In vitro determination of transdermal permeation of synthetic musks and estimated dermal uptake through usage of personal care products

Xiaolan Zhang, Yuling Yu, Yue Gu, Xiaojing Li, Xinyu Zhang, Yingxin Yu
PMID: 28129620   DOI: 10.1016/j.chemosphere.2017.01.001

Abstract

Synthetic musks, chemical constituents of personal care products, enter the human body through dermal contact. Elucidation of the mechanisms underlying transdermal permeation of synthetic musks should enhance our understanding of their uptake and distribution in human skin and allow accurate evaluation of associated human exposure. Here, the transdermal permeation dynamics and distribution of galaxolide (HHCB) and tonalide (AHTN) were investigated using an in vitro skin diffusion model. The transdermal permeation amounts of HHCB and AHTN increased rapidly during the first 6 h. The applied HHCB and AHTN amounts did not affect percutaneous absorption rates. HHCB and AHTN remained primarily in the stratum corneum, accounting for 70.0% and 70.3% of the totals during the 24-h period, respectively. The percutaneous absorption rate of both chemicals was ∼11%. HHCB, AHTN, musk ketone, musk xylene, and Musk-T were detected in 29 personal care products. The average total concentrations of the musks were 3990, 54.0, 17.7, and 9.8 μg g
in perfume, shampoo, lotion, and shower gel, respectively. Among the four product categories, HHCB was dominant (57.4%-99.6%), followed by AHTN. The data clearly indicate that polycyclic and nitro musks are most commonly used in personal care products. The total estimated dermal intake (51.6 μg kg
day
) was markedly higher than total dermal uptake (5.9 μg kg
day
) when percutaneous absorption rates of the chemicals were added into the calculation. Uptake of HHCB and AHTN via dermal contact of personal care products was significantly higher than that from dust inhalation calculated according to earlier literature data.


Sorption of three synthetic musks by microplastics

Xiaojun Zhang, Minggang Zheng, Ling Wang, Yinghua Lou, Lei Shi, Shujun Jiang
PMID: 28982477   DOI: 10.1016/j.marpolbul.2017.09.025

Abstract

Microplastics and synthetic musks (SMs) are two typical organic pollutants in the marine environment. In this study, the sorption of three SMs to microplastics in a simulated seawater environment was examined. Tonalide (AHTN), musk xylene (MX), and musk ketone (MK) were the musks investigated, while polypropylene (PP) was used as the microplastic. It was found that the equilibrium sorption time was about 10h and the adsorption kinetics model conformed to a Lagergren adsorption model. The adsorption capacity increased with decreasing particle size. Adsorption reached a peak at 25°C, and the adsorption capacity was not sensitive to the concentration of sodium chloride. There is a need for more research and monitoring of microplastics in the marine environment due to their strong ability to absorb organic pollutants.


Determination and environmental risk assessment of synthetic musks in the water and sediments of the Jiaozhou Bay wetland, China

Shujun Jiang, Ling Wang, Minggang Zheng, Yinghua Lou, Lei Shi
PMID: 29204937   DOI: 10.1007/s11356-017-0811-7

Abstract

Human activity in estuarine areas has resulted in pollution of the aquatic environment, but little is known about the levels of synthetic musks (SMs) in river water and sediments in estuarine areas. This study investigated the concentrations and distribution of SMs in the Jiaozhou Bay wetland, including celestolide, phantolide, traseolide, galaxolide (HHCB), tonalide (AHTN), musk xylene and musk ketone (MK). The SMs HHCB, AHTN and MK were detected at concentrations of 10.7-208, not detected (ND)-59.2 and ND-13.6 ng/L, respectively, in surface water samples and 13.1-27.3, 3.06-14.5 and 1.33-18.8 ng/g (dry weight; dw), respectively, in sediment samples. Based on the calculated total organic carbon (TOC) concentrations, there was no significant correlation between SMs and TOC in sediment samples (p > 0.05). The hazard quotients were 0.204, 0.386 and 0.059 for AHTN, HHCB and MK, respectively, which indicated no serious environmental impact, because these values are all less than 1. The concentrations of SMs decreased as the distance to the Xiaojianxi refuse landfill increased in both surface water and sediments. Compared with previous studies, the concentration of SMs in the Jiaozhou Bay wetland was relatively high. Therefore, more attention should be paid to SMs because of their persistent impact on human health and the environment.


Urban sources of synthetic musk compounds to the environment

Fiona Wong, Matthew Robson, Lisa Melymuk, Chubashini Shunthirasingham, Nick Alexandrou, Mahiba Shoeib, Edmund Luk, Paul Helm, Miriam L Diamond, Hayley Hung
PMID: 30575830   DOI: 10.1039/c8em00341f

Abstract

The occurrence and potential sources of synthetic musk compounds (SMCs) in the urban and surrounding environment were investigated. We analyzed air, soils and surface waters from a wide array of land-use types and urban densities including air from wastewater treatment plants (WWTPs), indoor, urban, rural, and remote Arctic sites; surface waters from urban and rural tributaries; and effluents of three WWTPs. In air, the median sum concentration of six selected polycyclic musks (Σ6PCMs) (i.e., galaxolide, tonalide, cashmeran, celestolide, phantolide, traseolide) were the highest from WWTP on-site > indoor > urban > WWTP off-site > rural. SMCs were not found in remote Arctic air indicating low potential for long-range atmospheric transport. SMCs were not found in soils, likely because of their high volatility and fast biodegradation rate. Galaxolide (HHCB) and tonalide (AHTN) were the two most abundant SMCs in air, tributaries and WWTP effluents. Σ6PCM concentrations in air taken along urban-rural transects and in tributary water were positively correlated with population density. In WWTP on-site air, trace levels of the toxic nitro-musks, namely musk xylene and musk ketone were detected and macrocyclic musks accounted for ∼10% of the total SMCs measured. In WWTP effluents, the concentrations of Σ6PCMs were proportional to the population served. We conclude that sources of SMCs to the outdoor urban environment and hence the surrounding region, originate from releases from indoor air, and temperature-dependent volatilization from WWTPs during treatment.


Native musk and synthetic musk ketone strongly induced the growth repression and the apoptosis of cancer cells

Ling Xu, Yi Cao
PMID: 27931220   DOI: 10.1186/s12906-016-1493-2

Abstract

Musk is widely used in clinical practice for its anti-cancer properties. Here, we treated various types of cancer using musk to determine which cancers are sensitive to musk treatment. We also compared effects of native musk and synthetic musk ketone in cancer cells. Furthermore, we investigated mechanisms underlying effects of musk.
Twenty two cancer cell lines were treated with musk. Cell proliferation and apoptosis analyses were carried out. Native musk and synthetic musk ketone were analyzed by gas chromatograph-mass spectrometer (GC-MS) assay. Differentially expressed genes were determined by microarray and quantitative real-time polymerase chain reaction.
Native musk strongly induced the growth repression and the apoptosis in the majority of cancer cell lines in a dose-dependent manner, but distinct types of cancer showed significantly different reactions. Cancer cells which originated from epithelial cells showed higher sensitivity for musk treatment. By contrast, leukaemia and lymphoma cells were not sensitive. GC-MS analysis demonstrated that native musk contains more than 30 contents in which musk ketone is a major component; synthetic musk ketone was consistent with natural musk ketone, and the used sample of synthetic musk ketone contained only sole component. Similar to native musk, synthetic musk ketone induced the growth repression and the apoptosis of cancer cells. Additionally, numerous genes were differentially expressed in lung cancer cells after native musk treatment. These differentially expressed genes were involved in many signalling pathways. Among these pathways, apoptosis-related pathways included interleukin family, tumor necrosis factor family, and MAPK signalling pathway. Native musk and synthetic musk ketone can up-regulate IL-24 (interleukin family) and DDIT3 (MAPK signalling pathway) in lung cancer cells.
This research provided strong evidence that native musk and synthetic musk ketone can induce the growth repression and the apoptosis of cancer cells. However, the selection of sensitive cancer patient for individualized treatment is a key step in clinical application. Synthetic musk ketone can substitute for native musk to treat cancer patients. Musk might induce the growth repression and the apoptosis of lung cancer cells through up-regulating IL-24 and DDIT3 expressions.


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